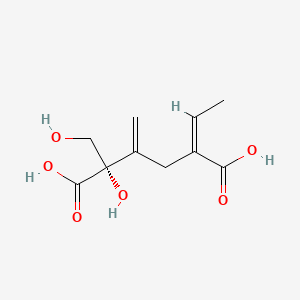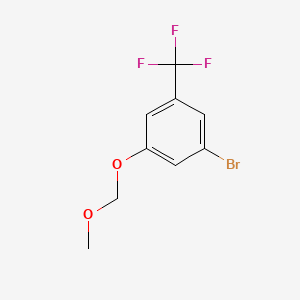
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(methoxymethoxy)-5-(trifluoromethyl)benzene. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(methoxymethoxy)-5-(trifluoromethyl)aniline or 3-(methoxymethoxy)-5-(trifluoromethyl)thiophenol.
Oxidation: Formation of 3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde or 3-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(methoxymethoxy)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
Uniqueness
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H8BrF3O2 |
|---|---|
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
1-bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 |
Clave InChI |
GSQYKAYANKHICC-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
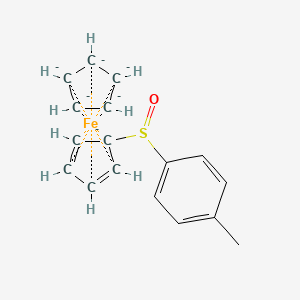
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
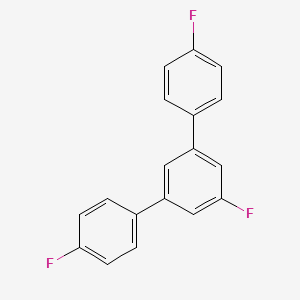
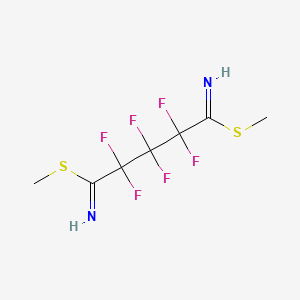

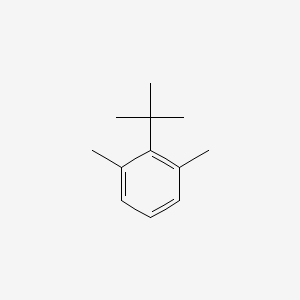
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
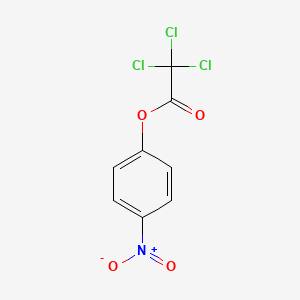
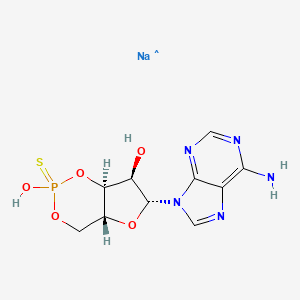
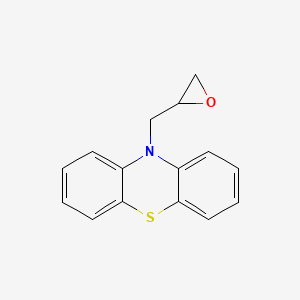
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
